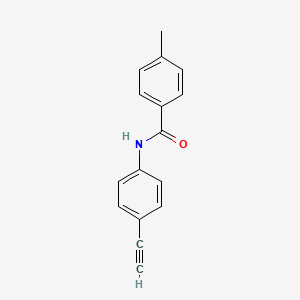

N-(4-ethynylphenyl)-4-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-Ethynylphenyl)-4-methylbenzamide” is a research chemical . It’s used for a variety of research applications .

Synthesis Analysis

The synthesis of similar compounds, such as microporous organic polymers (MOPs) based on tetraethynyl monomers like tetrakis(4-ethynylphenyl)methane and tetrakis(4-ethynylphenyl)silane, has been reported . These MOPs were synthesized via a conventional Sonogashira–Hagihara coupling reaction .Chemical Reactions Analysis

The synthesis of porous organic polymer materials, which could potentially include “N-(4-ethynylphenyl)-4-methylbenzamide”, has been a subject of significant research interest . The synthesis involves various chemical reactions to build structures with different functionalities .Wissenschaftliche Forschungsanwendungen

Click Chemistry and Synthetic Approaches

The introduction of azide derivatives in synthetic methodologies has paved the way for a wide range of acyclic and cyclic nitrogen compounds. Phenyl azide, discovered in 1864, and hydrazoic acid, discovered in 1890, were early examples. Since the 1950s, scientists have explored organic azide derivatives extensively. N-(4-ethynylphenyl)-4-methylbenzamide can participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), leading to diverse products. These synthetic approaches enable the creation of novel materials with potential applications in drug discovery, materials science, and catalysis .

Photodynamic Therapy (PDT)

Porphyrinoids, including N-(4-ethynylphenyl)-4-methylbenzamide, exhibit photophysical properties that make them suitable for PDT. In PDT, light activates photosensitizers, leading to the generation of reactive oxygen species that selectively destroy cancer cells or pathogens. The conjugation of this compound with other moieties enhances its photodynamic activity, making it a promising candidate for cancer therapy .

Supramolecular Assembly and Functional Materials

Researchers have explored bio-based molecules for self-assembly into functional materials. N-(4-ethynylphenyl)-4-methylbenzamide, when conjugated with other components through CuAAC, can form supramolecular structures. These assemblies find use in electro-optical devices, sensors, and nanotechnology .

Catalysis

The unique structure of N-(4-ethynylphenyl)-4-methylbenzamide may enable catalytic applications. While specific studies are ongoing, its potential as a catalyst in organic transformations or polymerization reactions warrants investigation .

Hydrogenation of Heterocyclic Compounds

Although not directly related to N-(4-ethynylphenyl)-4-methylbenzamide, the catalytic system involving NiCl2-Li-DTBB (4,4’-di-tert-butylbiphenyl) enables the selective hydrogenation of cyclic, bi-cyclic, and linear non-conjugated dienes to monoenes. This process occurs under mild, atmospheric conditions and has implications for synthetic chemistry .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-ethynylphenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-3-13-6-10-15(11-7-13)17-16(18)14-8-4-12(2)5-9-14/h1,4-11H,2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAYEZOBJYIXID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethynylphenyl)-4-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2713670.png)

![4-(4-chlorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2713672.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2713682.png)

![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2713684.png)

![(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2713688.png)

![4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B2713690.png)